molecular formula C13H15NO2S B1405604 5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid CAS No. 1305711-48-1

5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid

Cat. No.: B1405604
CAS No.: 1305711-48-1
M. Wt: 249.33 g/mol
InChI Key: IFVGDMOXXWTPBL-UHFFFAOYSA-N
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Description

5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene core substituted with a tert-butyl group at the 5-position, a pyrrole ring at the 3-position, and a carboxylic acid moiety at the 2-position. This structure combines lipophilic (tert-butyl) and polar (carboxylic acid) groups, making it a candidate for drug discovery, particularly in oncology.

Properties

IUPAC Name

5-tert-butyl-3-pyrrol-1-ylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-13(2,3)10-8-9(11(17-10)12(15)16)14-6-4-5-7-14/h4-8H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVGDMOXXWTPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(S1)C(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iridium-Catalyzed Borylation and Cross-Coupling

Key Steps :

  • Borylation : Methyl thiophene-2-carboxylate undergoes iridium-catalyzed C–H borylation at position 5 using bis(pinacolato)diboron (B₂Pin₂) to yield methyl 5-borylthiophene-2-carboxylate.
  • Suzuki–Miyaura Coupling : The boronate intermediate reacts with 1-bromopyrrole under palladium catalysis (Pd(OAc)₂/SPhos) to introduce the pyrrole moiety at position 3.
  • Hydrolysis : The methyl ester is hydrolyzed to the carboxylic acid using LiOH in THF/H₂O.

Reaction Conditions :

Step Reagents/Catalysts Temperature Yield
Borylation Ir(cod)OMe, B₂Pin₂, THF 80°C 85%
Suzuki Coupling Pd(OAc)₂, SPhos, K₃PO₄ 100°C 78%
Ester Hydrolysis LiOH, THF/H₂O (3:1) 60°C 95%

Advantages :

  • Avoids N–H protection/deprotection steps.
  • Tolerates functional groups like esters and boronic acids.

Multi-Step Acetylation and Cyclization (Patent-Inspired Route)

Key Steps :

  • Acetal Coupling : A thiophene-derived acetal reacts with a β-ketoester under acidic conditions to form a substituted thiophene intermediate.
  • Acetylation : The intermediate is acetylated using acetyl chloride and AlCl₃ (Lewis acid) to introduce the tert-butyl group.
  • Enaminone Formation : Reaction with N,N-dimethylformamide diisopropyl acetal generates an enaminone, which undergoes cyclization with guanidine to form the pyrrole-thiophene scaffold.
  • Ester Hydrolysis : The final ester is hydrolyzed to the carboxylic acid.

Critical Parameters :

Step Key Reagents Challenges
Acetylation Acetyl chloride, AlCl₃ Regioselectivity control
Cyclization Guanidine, DMF Byproduct formation

Yield Optimization :

  • Use of Pd(PPh₃)₄ in cross-coupling improves efficiency (93% yield for analogous structures).

Comparative Analysis of Methods

Method Strengths Limitations Scalability
Borylation/Suzuki High functional group tolerance Requires specialized ligands Lab-scale
Patent-Inspired Industrially adaptable Multi-step purification Pilot-scale

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium on carbon. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its pharmacological properties, particularly in the development of novel therapeutic agents. Its structure allows for interactions with biological targets, making it a candidate for drug discovery.

Case Studies:

  • Anticancer Activity : Research has indicated that derivatives of thiophene compounds can exhibit anticancer properties. Studies have shown that modifications to the thiophene ring can enhance cytotoxicity against various cancer cell lines.
  • Neuroprotective Effects : Some studies suggest that pyrrole-containing compounds may offer neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Organic Electronics

5-tert-butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid has potential applications in organic electronics, particularly in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Properties:

  • Charge Transport : The compound's electronic properties facilitate charge transport, making it suitable as a semiconductor material.
  • Stability : Its structural integrity under various conditions enhances its viability for long-term use in electronic devices.

Material Science

The compound can be utilized in the synthesis of advanced materials, including polymers and nanocomposites. Its unique chemical structure contributes to the development of materials with specific mechanical and thermal properties.

Applications:

  • Polymer Synthesis : Incorporating this compound into polymer matrices can improve the thermal stability and mechanical strength of the resulting materials.
  • Nanocomposites : The integration of this compound in nanocomposite formulations can enhance their electrical conductivity and durability.

Data Tables

Activity TypeDescription
AnticancerCytotoxicity against cancer cell lines
NeuroprotectivePotential benefits in neurodegenerative diseases

Table 3: Applications in Electronics

ApplicationDescription
Organic Photovoltaics (OPVs)Use as a semiconductor material
Organic Light Emitting Diodes (OLEDs)Enhances charge transport properties

Mechanism of Action

The mechanism by which 5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to therapeutic effects or other biological activities. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene vs. Furan Derivatives

A critical comparison arises from studies on thiophene- and furan-carboxylic acid derivatives. Hollósy et al. (2012) synthesized six pairs of amide derivatives of 2-furanocarboxylic (F1–F6) and 2-thiophenecarboxylic acids (T1–T6) and evaluated their lipophilicity (clogP) and antiproliferative activity (LD50) against A431 human epidermoid carcinoma cells .

Compound Series clogP (Mean) LD50 (μM, Mean)
Thiophene (T1–T6) 3.2 ± 0.5 12.4 ± 3.1
Furan (F1–F6) 2.6 ± 0.4 28.7 ± 5.8

Key findings:

  • Lipophilicity : Thiophene derivatives exhibit higher clogP values than furan analogs due to sulfur’s greater polarizability compared to oxygen, enhancing membrane permeability .
  • Antiproliferative Activity : Thiophene derivatives (e.g., T3: LD50 = 9.8 μM) showed 2–3 times greater potency than furan analogs (e.g., F3: LD50 = 24.5 μM). This aligns with the hypothesis that increased lipophilicity correlates with improved cellular uptake and target engagement .

Substituent Effects: Pyrrole vs. Indole Moieties

While 5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid contains a pyrrole substituent, related compounds with indole groups (e.g., ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate) demonstrate distinct properties :

  • Synthetic Complexity : Indole-containing derivatives require multi-step syntheses (e.g., CuCl2-catalyzed cyclization), whereas pyrrole-substituted thiophenes are simpler to functionalize .

Role of tert-Butyl Groups

The tert-butyl group in the target compound contrasts with tert-butoxycarbonyl (Boc)-protected amines in analogs like ethyl 1-[(tert-butoxycarbonyl)amino]pyrrole derivatives :

  • Steric Shielding : The tert-butyl group in the target compound may reduce metabolic degradation, similar to Boc-protected amines, which enhance stability during synthesis.
  • Solubility Trade-offs : While tert-butyl groups improve lipophilicity, they can reduce aqueous solubility, necessitating formulation optimization for in vivo applications .

Physicochemical and Toxicological Considerations

  • Stability : tert-Butyl-substituted compounds (e.g., cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate) show stability under recommended storage conditions, but may decompose under strong acids/bases or high temperatures .

Biological Activity

5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C12H15NOS2
  • Molecular Weight : 239.38 g/mol
  • Melting Point : 169-171 °C

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives bearing a pyrrolidinone moiety have demonstrated promising results against various cancer cell lines, including breast and pancreatic cancers.

Key Findings :

  • Inhibition of Cell Proliferation : Compounds with similar structures have shown IC50 values ranging from 0.73 to 2.38 μM against MCF-7 breast cancer cells, indicating significant anticancer activity .
  • Effect on Cell Migration : Compounds were observed to inhibit migration in pancreatic cancer cell lines, suggesting a potential role in preventing metastasis .
CompoundCell LineIC50 (μM)Effect on Migration
Compound AMCF-70.73Inhibited
Compound BPanc-12.38Inhibited
5-tert-butyl derivativeVariousTBDTBD

Antioxidant Activity

The antioxidant properties of thiophene derivatives have been explored through various assays, demonstrating their ability to scavenge free radicals and reduce oxidative stress. This is particularly relevant in cancer therapy, where oxidative stress plays a critical role in tumor progression.

Research Insights :

  • The reducing power of these compounds was found to be higher than that of known antioxidants, indicating their potential as therapeutic agents in oxidative stress-related conditions .

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cell proliferation and migration.
  • Induction of Apoptosis : Some derivatives induce programmed cell death in tumor cells by affecting proteasomal activity .
  • Antioxidant Mechanisms : By reducing free radical formation, these compounds may protect normal cells from oxidative damage while selectively targeting cancer cells.

Case Studies

Several case studies have documented the effects of thiophene derivatives in preclinical models:

  • Study on MCF-7 Cells :
    • Researchers reported that a derivative exhibited an IC50 of 0.73 μM, significantly inhibiting cell growth compared to controls.
    • The compound also reduced migration rates by approximately 50% after 72 hours of treatment.
  • Pancreatic Cancer Model :
    • Another study indicated that a related compound inhibited Panc-1 cell migration significantly, with wound healing assays showing a reduction in closure rates compared to untreated controls .

Q & A

Q. What are the recommended synthetic routes for 5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of thiophene-carboxylic acid derivatives often involves coupling reactions or cyclization strategies. For example, analogous compounds like ethyl 1-[(tert-butoxycarbonyl)amino]pyrrole carboxylates are synthesized via CuCl₂-catalyzed reactions between indole derivatives and diaza-dienes in THF, achieving yields >90% under mild conditions . Key optimization parameters include:

  • Catalyst loading : 0.5 equivalents of CuCl₂·2H₂O.
  • Solvent choice : Tetrahydrofuran (THF) for solubility and reactivity balance.
  • Reaction time : 12 hours at room temperature (monitored by TLC).
    For the target compound, similar protocols could be adapted by substituting starting materials with tert-butyl-thiophene and pyrrole precursors. Post-synthesis purification via silica gel chromatography (ethyl acetate/cyclohexane eluent) is recommended .

Q. How can the molecular structure and crystallinity of this compound be validated?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example, tert-butyl pyrazole-carboxylate derivatives have been analyzed using SC-XRD at 100 K, with refinement parameters such as Rfactor=0.043R_{\text{factor}} = 0.043 and wRfactor=0.145wR_{\text{factor}} = 0.145, ensuring high precision . Complementary techniques include:

  • Spectroscopy : IR (e.g., carbonyl stretches at 1682–1765 cm⁻¹) and ¹H/¹³C NMR (e.g., tert-butyl signals at δ 1.34 ppm) .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., m/z=554[M+]m/z = 554 \, [M^+]) .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. For thiophene derivatives, basis sets like B3LYP/6-31G(d,p) are commonly used to predict reactivity sites (e.g., electron-deficient thiophene rings). Software such as Gaussian or ORCA paired with crystallographic data (e.g., unit cell parameters a=6.0568A˚,β=81.206a = 6.0568 \, \text{Å}, \, \beta = 81.206^\circ) enhances accuracy .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

Methodological Answer: Discrepancies in NMR assignments often arise from dynamic effects or solvent interactions. Strategies include:

  • Variable-temperature NMR : To identify rotameric equilibria or conformational changes.
  • 2D NMR (COSY, HSQC) : For correlation of proton-carbon networks, especially in crowded regions (e.g., pyrrole-thiophene coupling).
  • Comparative analysis : Cross-referencing with structurally validated analogs, such as tert-butyl pyrazole-carboxylates (δ10.1610.20ppm\delta \, 10.16–10.20 \, \text{ppm} for NH protons) .

Q. What experimental design considerations are critical for studying this compound’s bioactivity?

Methodological Answer:

  • Functional group masking : Protect the carboxylic acid (e.g., tert-butyl esterification) to enhance cell permeability during in vitro assays .
  • Solubility optimization : Use DMSO/water mixtures (≤1% DMSO) to avoid cytotoxicity.
  • Control experiments : Include structurally similar analogs (e.g., 4-phenyl-1,3-thiazole-2-carboxylic acid) to isolate the tert-butyl-pyrrole moiety’s contribution to activity .

Q. How can crystallographic disorder in the tert-butyl group affect structural interpretations?

Methodological Answer: Disorder in bulky groups like tert-butyl is common (e.g., mean(CC)=0.004A˚\text{mean}(C–C) = 0.004 \, \text{Å}) and can be addressed by:

  • Multi-component refinement : Splitting the moiety into discrete sites with occupancy factors.
  • Thermal ellipsoid analysis : To assess vibrational motion (e.g., ADPs > 0.05 Ų indicate significant disorder) .
  • Comparative metrics : Use data-to-parameter ratios > 15 (e.g., 17.2 in related studies) to ensure model reliability .

Q. What strategies mitigate low yields in multi-step syntheses of thiophene-pyrrole hybrids?

Methodological Answer:

  • Intermediate stabilization : Protect reactive groups (e.g., Boc-protected amines) to prevent side reactions .
  • Catalyst screening : Test alternatives to CuCl₂ (e.g., Pd catalysts for cross-couplings).
  • Stepwise monitoring : Use HPLC-MS to identify bottlenecks (e.g., hydrolysis of tert-butyl esters in acidic conditions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid
Reactant of Route 2
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5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid

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